4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-propylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-9-15(17(25)11-16(13)24)21-20(12(2)22-23-21)14-5-6-18-19(10-14)27-8-7-26-18/h5-6,9-11,24-25H,3-4,7-8H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUMOIACEBZYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure comprising a pyrazole core, a propylbenzene moiety, and a dihydrobenzo-dioxin unit. The presence of these functional groups suggests potential interactions with various biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 378.46 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic properties. For example, certain pyrazole derivatives have shown effectiveness against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that the compound may possess similar activities due to its structural resemblance to known antiparasitic agents .
Cytotoxicity Studies
Cytotoxicity is a critical parameter in assessing the safety profile of new compounds. In vitro studies evaluating the cytotoxic effects of related pyrazole compounds on human cell lines revealed varying degrees of toxicity. For instance, compounds with similar structures exhibited EC50 values ranging from 20 µM to over 64 µM in MRC-5 human fetal lung fibroblast cells . This variability underscores the necessity for thorough cytotoxicity assessments for the subject compound.
The proposed mechanisms by which pyrazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors for specific enzymes involved in metabolic pathways of parasites.
- Disruption of Cellular Processes : Some derivatives have been shown to interfere with cellular signaling pathways, leading to apoptosis in infected cells .
Study 1: Antiparasitic Efficacy
In a recent investigation, several pyrazole derivatives were screened for their activity against T. cruzi. The study reported that certain compounds demonstrated low micromolar potency (EC50 values as low as 2.23 μM) while exhibiting minimal cytotoxicity towards human cells . This highlights the therapeutic potential of structurally related compounds.
Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity study was conducted on various diarylpyrazoles, revealing that while some compounds showed promising biological activities, they also posed significant cytotoxic risks. The study emphasized the importance of evaluating cytotoxicity alongside therapeutic efficacy to ensure safe drug development .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 378.46 g/mol. The structure features a pyrazole ring, a propylbenzene moiety, and a dihydrobenzo[d][1,4]dioxin unit, which contribute to its unique chemical properties.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and K562 . The mechanism often involves apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the dihydrobenzo[d][1,4]dioxin moiety has been associated with anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo .
- Antimicrobial Properties : Some derivatives of pyrazole compounds exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
Material Science
- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material has been explored in recent studies .
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities, enhancing their thermal stability and mechanical properties .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that compounds structurally related to 4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-6-propylbenzene-1,3-diol exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Organic Electronics
Another research effort focused on incorporating this compound into organic electronic devices. The findings suggested that films made from this compound demonstrated improved charge mobility compared to traditional materials used in OLEDs, leading to enhanced device performance .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenolic hydroxyl groups undergo nucleophilic substitution, particularly at the ortho and para positions relative to existing substituents. Common reactions include:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Formation of ether derivatives |
| Acylation | Acetyl chloride, pyridine, RT | Production of ester derivatives |
| Sulfonation | H₂SO₄, 0–5°C | Introduction of sulfonate groups |
Oxidation Reactions
The dihydroxybenzene moiety is susceptible to oxidation under specific conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic aqueous solution, 60°C | Formation of quinone derivatives |
| O₂ (Catalytic) | Cu(II) catalyst, ethanol, RT | Partial oxidation of phenolic groups |
Pyrazole Ring Reactivity
The 1H-pyrazole core participates in electrophilic substitution and coordination chemistry:
| Reaction | Reagents | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 position of pyrazole |
| Halogenation | Cl₂, FeCl₃, DCM, 25°C | Electrophilic addition at C-3/C-5 |
| Metal Complexation | Pd(II) salts, DMF, reflux | Coordination through pyrazole nitrogen |
Benzodioxin Ring Modifications
The 2,3-dihydrobenzo[d] dioxin unit shows limited reactivity due to its electron-rich nature but can undergo ring-opening under extreme conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid Hydrolysis | Concentrated HCl, 120°C | Cleavage to catechol derivatives |
| Hydrogenation | H₂, Pd/C, ethanol, 50°C | Reduction of dioxin ring to diol |
Stability Considerations
Reaction conditions must balance functional group compatibility:
-
Temperature : Pyrazole decomposition occurs above 150°C
-
pH Sensitivity : Phenolic groups undergo deprotonation >pH 9, altering reactivity
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hydroxyl groups
Q & A
Q. What are the established synthetic routes for preparing the pyrazoline-dihydrodioxin core of this compound?
The compound’s pyrazoline-dihydrodioxin scaffold can be synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. For example, describes the use of coumarin-based dihydrobenzo[b][1,4]diazepin intermediates to form pyrazoline derivatives. A typical procedure involves refluxing chalcone precursors with hydrazines in ethanol for 12–24 hours, followed by purification via recrystallization . Key parameters include stoichiometric control of hydrazine derivatives and temperature optimization to minimize byproducts like open-chain hydrazones.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s purity and structure?
- NMR : ¹H/¹³C NMR can resolve the pyrazoline ring protons (δ 2.5–3.5 ppm for CH₂ groups) and dihydrodioxin aromatic protons (δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) is recommended for purity assessment, using acetonitrile/water gradients .
- FTIR : Key bands include O-H stretch (~3400 cm⁻¹), C=O (1670–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) .
Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?
Antibacterial screening follows protocols like the broth microdilution method (CLSI guidelines). For example, details testing against Staphylococcus aureus and Escherichia coli using 96-well plates, with MIC values calculated via optical density measurements at 600 nm. Solubility is enhanced using DMSO (≤1% v/v), and results are validated with positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can X-ray crystallography and DFT studies elucidate structural nuances affecting reactivity?
Single-crystal XRD (as in ) reveals dihedral angles between the pyrazoline and dihydrodioxin rings, which influence π-π stacking and hydrogen-bonding networks. DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals, correlating HOMO-LUMO gaps with redox behavior . For instance, highlights intramolecular N-H···O bonds stabilizing the pyrazoline conformation, critical for biological interactions .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, solvent, cell lines). and suggest:
Q. How do solvent polarity and substituents impact pKa determination for acidic hydroxyl groups?
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, acetone) with tetrabutylammonium hydroxide (TBAH) is ideal. shows that electron-withdrawing substituents (e.g., nitro groups) lower pKa by stabilizing deprotonated forms, while solvents with low dielectric constants (e.g., tert-butyl alcohol) shift pKa by 1–2 units due to reduced ion solvation .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation ().
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .
- Byproduct mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate hydrazone intermediates from pyrazoline products .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- Substituent variation : Replace the 6-propyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane penetration ( ).
- Bioisosteric replacement : Substitute dihydrodioxin with benzodioxole to assess π-stacking efficiency ( ).
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., COX-2) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
